molecular formula C10H6BrCl B1342333 1-Bromo-8-chloronaphthalene CAS No. 20816-79-9

1-Bromo-8-chloronaphthalene

Cat. No.: B1342333
CAS No.: 20816-79-9
M. Wt: 241.51 g/mol
InChI Key: JHZQEADUKRNQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-8-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 8 are substituted by bromine and chlorine, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.

Chemical Reactions Analysis

1-Bromo-8-chloronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by a hydroxyl group using a base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the synthesis of various biologically active compounds. It is involved in the preparation of quinazoline derivatives, which are significant in medicinal chemistry for their potential therapeutic properties . Additionally, it is used in the development of inhibitors targeting specific proteins, such as KRas G12C and KRas G12D, which are relevant in cancer research . The compound’s unique structure allows it to be a valuable building block in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloronaphthalene is largely dependent on its role as an intermediate in chemical reactions. Its reactivity is influenced by the presence of bulky halogen atoms, which create steric hindrance and affect the molecule’s overall reactivity. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary based on the specific application and derivative used.

Comparison with Similar Compounds

1-Bromo-8-chloronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

  • 1-Bromo-4-chloronaphthalene
  • 1-Chloro-8-nitronaphthalene
  • 1-Bromo-8-fluoronaphthalene

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine and chlorine at positions 1 and 8 in this compound provides distinct reactivity and applications compared to its analogs .

Biological Activity

1-Bromo-8-chloronaphthalene (BCN) is an aromatic compound with the molecular formula C10_{10}H6_6BrCl and a molecular weight of 241.51 g/mol. It is characterized by its unique structure, featuring bromine and chlorine substituents on the naphthalene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various quinazoline derivatives, which have diverse pharmacological applications.

  • Molecular Formula : C10_{10}H6_6BrCl
  • Molecular Weight : 241.51 g/mol
  • Melting Point : 87-88 °C
  • Boiling Point : 150-160 °C (at reduced pressure)
  • Density : 1.592 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential toxicity and pharmacological properties:

  • Toxicity : BCN is classified as harmful if swallowed or in contact with skin. Its halogenated nature suggests it may exhibit hazardous properties common to similar compounds, necessitating careful handling .
  • Antimicrobial and Antifungal Properties : Derivatives of BCN have shown promising antimicrobial and antifungal activities, making them candidates for further pharmacological investigation .
  • Quinazoline Derivatives : BCN serves primarily as an intermediate for synthesizing quinazolines, which are known for their diverse biological activities, including anticancer properties. Research has focused on developing KRas G12C/D inhibitors using BCN, targeting mutations associated with various cancers .

While specific mechanisms of action for BCN itself are not well-defined, its role as a precursor in synthesizing biologically active compounds indicates it may contribute to the pharmacological profiles of those derivatives. Quinazolines synthesized from BCN have been implicated in regulating key biological processes, particularly in cancer treatment .

Case Study 1: KRas G12C/D Inhibitors

Research has demonstrated that incorporating this compound into the structure of certain molecules can lead to the development of inhibitors targeting mutant KRas proteins. These inhibitors have shown potential therapeutic benefits in treating cancers associated with these mutations .

Case Study 2: Antimicrobial Activity

A study investigating various derivatives of BCN revealed significant antimicrobial effects against specific bacterial strains. The results suggested that modifications to the naphthalene structure could enhance bioactivity, warranting further exploration into structure-activity relationships .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other brominated naphthalenes. Below is a comparative table highlighting key structural features:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-chloronaphthalene C10_{10}H6_6BrClDifferent substitution pattern on naphthalene
1-Chloro-8-bromonaphthalene C10_{10}H6_6ClBrInverted halogen positions
1-Bromo-2-naphthol C10_{10}H7_7BrOContains a hydroxyl group
8-Bromo-1-naphthol C10_{10}H7_7BrOHydroxyl group at position 8

The specific arrangement of bromine and chlorine on the naphthalene ring influences both the chemical reactivity and biological activity of this compound compared to these similar compounds .

Properties

IUPAC Name

1-bromo-8-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQEADUKRNQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605564
Record name 1-Bromo-8-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20816-79-9
Record name 1-Bromo-8-chloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20816-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-8-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-8-chloronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-8-chloronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-8-chloronaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-8-chloronaphthalene
Reactant of Route 4
Reactant of Route 4
1-Bromo-8-chloronaphthalene
Reactant of Route 5
1-Bromo-8-chloronaphthalene
Reactant of Route 6
1-Bromo-8-chloronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.